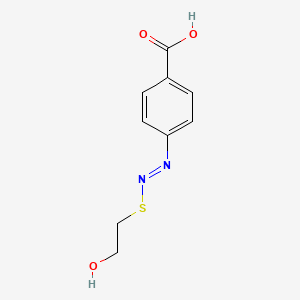![molecular formula C10H13N3O3 B1301353 N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide CAS No. 75129-75-8](/img/structure/B1301353.png)
N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide
Descripción general
Descripción
N-[4-(2-hydrazino-2-oxoethoxy)phenyl]acetamide is a compound that has been the subject of various studies due to its potential electronic and biological interactions. While the provided papers do not directly discuss this exact compound, they do provide insights into similar compounds which can be used to infer some properties and behaviors of this compound.
Synthesis Analysis
The synthesis of related compounds typically involves coupling reactions, as seen in the preparation of 2-Phenyl-N-(pyrazin-2-yl)acetamide, which was crystallized using a toluene and methanol mixture . This suggests that similar methods could potentially be applied to synthesize this compound, although the specific details would depend on the reactivity of the hydrazino and oxoethoxy functional groups.
Molecular Structure Analysis
The molecular structure of related acetamide compounds has been confirmed through various techniques such as elemental analysis, FTIR, NMR, and single-crystal X-ray diffraction . These methods provide detailed information about the geometrical parameters and intramolecular interactions, which are crucial for understanding the stability and reactivity of the molecule.
Chemical Reactions Analysis
The reactivity of similar compounds has been studied using molecular docking analysis to investigate their potential as antifungal and anticancer agents . The electronic properties, such as HOMO-LUMO gap energies, have been determined in different solvents, which gives an indication of the compound's reactivity in various environments . These studies can provide a basis for predicting the chemical reactions that this compound might undergo.
Physical and Chemical Properties Analysis
The physical and chemical properties of related acetamide compounds have been characterized by spectroscopic methods and computational calculations . Vibrational spectroscopy and thermogravimetric analysis provide insights into the stability and vibrational modes of the compounds. Computational methods such as DFT calculations help in understanding the electronic structure and potential non-linear optical properties . These analyses are essential for predicting the behavior of this compound in various applications.
Aplicaciones Científicas De Investigación
Corrosion Inhibition
- Corrosion Inhibition for Mild Steel : An acetamide derivative and its Mn-complex were investigated as corrosion inhibitors for mild steel in a sulfuric acid solution. The study showed that the Mn-complex displayed higher efficiency in corrosion inhibition compared to the ligand alone, suggesting its potential in protective coatings and corrosion-resistant materials (Shehata, 2017).
Antimicrobial Activity
- New Antimicrobial Agents : Certain N-(2-{2-(1H-Indol-2-ylcarbonyl)hydrazinylacetyl}phenyl)acetamides demonstrated potent antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria as well as certain fungal strains, highlighting their potential as novel antimicrobial agents (Almutairi et al., 2018).
- Antibacterial and Anti-inflammatory Activities : Compounds synthesized from 2-Hydrazino-N-[4-(5-methyl benzoxzol-2-yl)-phenyl]-acetamide showed significant antimicrobial and anti-inflammatory activities, indicating their utility in medical and pharmaceutical applications (Thomas et al., 2009).
Chemical Synthesis and Characterization
- Synthesis of Novel Compounds : The compound's derivatives have been synthesized and characterized, demonstrating their potential in the development of new materials with specific chemical and physical properties. For instance, the synthesis and structural elucidation of N-phenyl-2,2-di(4-chlorophenoxy)acetamide showcases the compound's versatility in chemical synthesis (Jian-wei, 2009).
Propiedades
IUPAC Name |
N-[4-(2-hydrazinyl-2-oxoethoxy)phenyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-7(14)12-8-2-4-9(5-3-8)16-6-10(15)13-11/h2-5H,6,11H2,1H3,(H,12,14)(H,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UKZKIIKNIOGTIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)OCC(=O)NN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001244168 | |
| Record name | 2-[4-(Acetylamino)phenoxy]acetic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001244168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75129-75-8 | |
| Record name | 2-[4-(Acetylamino)phenoxy]acetic acid hydrazide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75129-75-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-[4-(Acetylamino)phenoxy]acetic acid hydrazide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001244168 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q & A
Q1: What are the potential antimicrobial applications of N-[4-(2-hydrazinyl-2-oxoethoxy)phenyl]acetamide?
A: Research indicates that N-[4-(2-hydrazinyl-2-oxoethoxy)phenyl]acetamide can be used to synthesize substituted tetrahydropyrimidines, some of which exhibit promising antimicrobial activity. Specifically, compound 4b, a substituted tetrahydropyrimidine derived from N-[4-(2-hydrazinyl-2-oxoethoxy)phenyl]acetamide, demonstrated good antitubercular activity against M. tuberculosis in comparison to standard treatments like isoniazid (INH) and streptomycin []. This suggests potential for further exploration of this compound and its derivatives in developing new antitubercular therapies.
Q2: How does N-[4-(2-hydrazinyl-2-oxoethoxy)phenyl]acetamide and its metal complexes affect the corrosion of mild steel in acidic environments?
A: Studies have shown that both N-[4-(2-hydrazinyl-2-oxoethoxy)phenyl]acetamide [HL] and its manganese(II) complex [Mn-HL] act as corrosion inhibitors for mild steel in dilute sulfuric acid solutions []. Electrochemical techniques revealed that the complex [Mn-HL] exhibits higher inhibition efficiency compared to the free ligand [HL]. Scanning electron microscopy (SEM) and energy-dispersive X-ray (EDX) analysis further confirmed the improved surface morphology of mild steel treated with [Mn-HL], transitioning from localized to more general corrosion, indicative of a protective film formation []. This suggests potential applications for this compound and its metal complexes in protecting mild steel against corrosion, particularly in acidic environments.
Q3: How does computational chemistry contribute to understanding the pharmaceutical potential of N-[4-(2-hydrazinyl-2-oxoethoxy)phenyl]acetamide derivatives?
A: In silico QSAR (Quantitative Structure-Activity Relationship) studies have been employed to predict the drug-relevant properties of N-[4-(2-hydrazinyl-2-oxoethoxy)phenyl]acetamide derivatives []. These studies analyzed properties such as hydrogen bond donors (HBDs), hydrogen bond acceptors (HBAs), polar surface area (PSA), calculated logarithm of the partition coefficient (C Log P), drug score, and drug-likeness. The results indicated that these compounds possess favorable characteristics for potential drug development. This highlights the importance of computational approaches in guiding future research and drug discovery efforts related to N-[4-(2-hydrazinyl-2-oxoethoxy)phenyl]acetamide and its derivatives.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![4-[3-(1,3-Dioxoisoindol-2-yl)propoxy]benzaldehyde](/img/structure/B1301283.png)

![4-[1-(4-Chloro-phenyl)-1-methyl-ethyl]-phenol](/img/structure/B1301288.png)
![4-Methylamino-6-morpholin-4-yl-[1,3,5]triazine-2-carboxylic acid](/img/structure/B1301289.png)




![2-[({[(E)-(3-nitrophenyl)methylidene]amino}oxy)carbonyl]furan](/img/structure/B1301364.png)
![6-Fluoro-2-hydrazinylbenzo[d]thiazole](/img/structure/B1301383.png)
